molecular formula C11H6F3NO2 B1588873 6-(trifluoromethyl)quinoline-2-carboxylic Acid CAS No. 849818-58-2

6-(trifluoromethyl)quinoline-2-carboxylic Acid

Cat. No. B1588873
M. Wt: 241.17 g/mol
InChI Key: LSVFVSVUKCIBHC-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)quinoline-2-carboxylic Acid is a chemical compound with the molecular formula C11H6F3NO2 . It has a molecular weight of 241.17 .


Molecular Structure Analysis

The InChI code for 6-(Trifluoromethyl)quinoline-2-carboxylic Acid is 1S/C11H6F3NO2/c12-11(13,14)9-4-2-6-5-7(10(16)17)1-3-8(6)15-9/h1-5H,(H,16,17) .


Chemical Reactions Analysis

While specific chemical reactions involving 6-(Trifluoromethyl)quinoline-2-carboxylic Acid are not mentioned in the searched resources, quinoline derivatives are known to participate in various reactions such as oxidative dehydrogenation, deoxygenation of N-heterocyclic N-oxides, and conversion of N-vinyl and N-aryl amides to the corresponding pyridine and quinoline derivatives .


Physical And Chemical Properties Analysis

6-(Trifluoromethyl)quinoline-2-carboxylic Acid has a predicted boiling point of 347.7±37.0 °C and a predicted density of 1.481±0.06 g/cm3 . It has a pKa value of 4.14±0.43 (Predicted) . The compound should be stored at 2-8°C .

Scientific Research Applications

For instance, Sridharan and co-workers illustrated the aza-Diels Alder reactive condition for the first time, which involved the use of hydrazonized alkene via the cycloaddition strategy to access twelve final quinoline motifs . Another example is the synthesis of quinoline derivatives and polycyclic quinoline derivatives via a Friedlander condensation between 2-aminoarylketones with enolisable ketones .

For instance, Sridharan and co-workers illustrated the aza-Diels Alder reactive condition for the first time, which involved the use of hydrazonized alkene via the cycloaddition strategy to access twelve final quinoline motifs . Another example is the synthesis of quinoline derivatives and polycyclic quinoline derivatives via a Friedlander condensation between 2-aminoarylketones with enolisable ketones .

For instance, Sridharan and co-workers illustrated the aza-Diels Alder reactive condition for the first time, which involved the use of hydrazonized alkene via the cycloaddition strategy to access twelve final quinoline motifs . Another example is the synthesis of quinoline derivatives and polycyclic quinoline derivatives via a Friedlander condensation between 2-aminoarylketones with enolisable ketones .

Safety And Hazards

The compound is classified under GHS07 for safety. The hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-(trifluoromethyl)quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)7-2-4-8-6(5-7)1-3-9(15-8)10(16)17/h1-5H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVFVSVUKCIBHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)C(=O)O)C=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40457312
Record name 6-(trifluoromethyl)quinoline-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(trifluoromethyl)quinoline-2-carboxylic Acid

CAS RN

849818-58-2
Record name 6-(Trifluoromethyl)-2-quinolinecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849818582
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(trifluoromethyl)quinoline-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(TRIFLUOROMETHYL)-2-QUINOLINECARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP914NOO4G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Prakash, W Chen, M Rossulek, K Johnson… - Drug metabolism and …, 2008 - ASPET
The disposition of torcetrapib {(–)-[2R,4S] 4-[(3,5-bis-trifluoromethylbenzyl)-methoxycarbonyl-amino]-2-ethyl-6-trifluoromethyl-3,4-dihydro-2H-quinoline-1-carboxylic acid ethyl ester}, a …
Number of citations: 34 dmd.aspetjournals.org

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